molecular formula C18H16FNO2 B8743495 6-fluoro-2-(4-methoxybenzyl)-7-methylisoquinolin-1(2H)-one CAS No. 923023-39-6

6-fluoro-2-(4-methoxybenzyl)-7-methylisoquinolin-1(2H)-one

Cat. No.: B8743495
CAS No.: 923023-39-6
M. Wt: 297.3 g/mol
InChI Key: PGMJNARLMAJWSA-UHFFFAOYSA-N
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Description

6-fluoro-2-(4-methoxybenzyl)-7-methylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C18H16FNO2 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

923023-39-6

Molecular Formula

C18H16FNO2

Molecular Weight

297.3 g/mol

IUPAC Name

6-fluoro-2-[(4-methoxyphenyl)methyl]-7-methylisoquinolin-1-one

InChI

InChI=1S/C18H16FNO2/c1-12-9-16-14(10-17(12)19)7-8-20(18(16)21)11-13-3-5-15(22-2)6-4-13/h3-10H,11H2,1-2H3

InChI Key

PGMJNARLMAJWSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN(C2=O)CC3=CC=C(C=C3)OC)C=C1F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 9.17 g (51.8 mmol) of 6-fluoro-7-methyl-2H-isoquinolin-1-one in 80 ml of DMF were added 20.2 g (62.1 mmol) of cesium carbonate and then 8.92 g (56.9 mmol) of 4-methoxybenzylchloride. After stirring at room temperature for 90 minutes the reaction mixture was poured into 600 ml of water, stirred for 1 h, and then the precipitated product was isolated by suction. From the mother liquor additional product was isolated by chromatography with heptane/ethyl acetate (80:20). The combined products were recrystallized from ethyl acetate and 8.39 g of 6-fluoro-2-(4-methoxy-benzyl)-7-methyl-2H-isoquinolin-1-one were obtained.
Quantity
9.17 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
20.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.92 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Name
heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Starting from 3-methyl-4-fluoro benzaldehyde, the title compound was prepared following a similar sequence as described for 7-chloro-6-fluoro-2-(4-methoxy-benzyl)-2H-isoquinolin-1-one (62). Rt=1.83 min (Method B). Detected mass: 298.1 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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